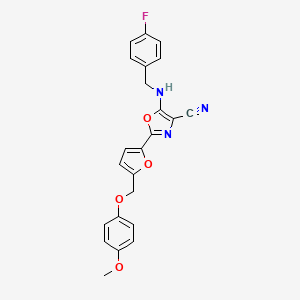

5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methylamino]-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O4/c1-28-17-6-8-18(9-7-17)29-14-19-10-11-21(30-19)23-27-20(12-25)22(31-23)26-13-15-2-4-16(24)5-3-15/h2-11,26H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIBHPGVPZOZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-((4-Fluorobenzyl)amino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, with CAS number 941969-06-8, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's chemical properties, synthesis, and biological activities, including anticancer, antiviral, and immunomodulatory effects.

The molecular formula of the compound is , with a molecular weight of 419.4 g/mol. The structure includes an oxazole ring and a carbonitrile group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FN3O4 |

| Molecular Weight | 419.4 g/mol |

| CAS Number | 941969-06-8 |

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the oxazole ring and subsequent functionalization to introduce the fluorobenzyl and methoxyphenoxy groups. Detailed synthetic routes are necessary for optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the growth of various cancer cell lines. In vitro evaluations revealed that certain analogs could effectively induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Case Study:

A study focusing on oxazolo[5,4-d]pyrimidines found that these compounds exhibited low toxicity while inhibiting the proliferation of human peripheral blood lymphocytes and mouse splenocytes. The compounds also showed promise in suppressing tumor necrosis factor α (TNF-α) production, suggesting their potential as anti-inflammatory agents in cancer therapy .

Antiviral Activity

Compounds similar to this compound have been evaluated for their antiviral properties. For example, some oxazolo[5,4-d]pyrimidines were found to inhibit the replication of human herpes virus type-1 (HHV-1) in specific cell lines . This suggests a potential mechanism through which this compound may exert antiviral effects.

Immunomodulatory Effects

The immunological profile of related compounds indicates that they can modulate immune responses. For instance, certain derivatives have been shown to regulate cytokine production and lymphocyte proliferation in vitro. These findings point towards a therapeutic utility in autoimmune disorders .

Research Findings

A comprehensive analysis of the biological activities of compounds structurally related to this compound reveals several key findings:

- Anticancer Efficacy : Demonstrated ability to inhibit tumor growth in various cancer models.

- Antiviral Properties : Effective against viral replication in specific assays.

- Immunomodulation : Capability to influence immune cell activity and cytokine production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.